molecular formula C7H5ClN2O3 B11947695 N-(4-chloro-2-nitrophenyl)formamide CAS No. 71862-05-0

N-(4-chloro-2-nitrophenyl)formamide

Cat. No.: B11947695
CAS No.: 71862-05-0
M. Wt: 200.58 g/mol
InChI Key: RJIDVUKZZDBNPQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)formamide, with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol , is a chemical compound of interest in organic and medicinal chemistry research. As a formamide derivative, this compound belongs to a class of molecules where the formyl group is a key functional unit, often serving as a versatile synthetic intermediate and a protecting group in multi-step organic synthesis . Formamides share structural features with amides and carbamates, which are widely used in drug design as metabolically stable surrogates for peptide bonds, often contributing to improved pharmacokinetic properties . Structurally, related N-arylformamide compounds demonstrate non-planar configurations, which can influence their crystal packing and intermolecular interactions, such as hydrogen bonding, factors that are relevant for materials science and crystallography studies . While the specific biological activity of this compound requires further investigation, its core structure, featuring both chloro and nitro substituents on an aromatic ring, is commonly found in molecules developed for various pharmacological applications. Research into structurally similar benzamide and sulfonamide compounds has shown potential in areas such as antidiabetic agent development, highlighting the research value of this chemical scaffold . This product is intended for use in chemical synthesis and basic scientific research. For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use.

Properties

CAS No.

71862-05-0

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)formamide

InChI

InChI=1S/C7H5ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-4H,(H,9,11)

InChI Key

RJIDVUKZZDBNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=O

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated Synthesis

The most widely reported method involves reacting 4-chloro-2-nitroaniline with formic acid under reflux conditions. Typical protocols use a 1:1.2 molar ratio of amine to formic acid in toluene at 110–120°C for 6–8 hours. This Dean-Stark trap-assisted process achieves 72–78% yields by continuously removing water.

Reaction Mechanism:

4-Cl-2-NO2C6H3NH2+HCOOHΔ4-Cl-2-NO2C6H3NHCHO+H2O\text{4-Cl-2-NO}2\text{C}6\text{H}3\text{NH}2 + \text{HCOOH} \xrightarrow{\Delta} \text{4-Cl-2-NO}2\text{C}6\text{H}3\text{NHCHO} + \text{H}2\text{O}

Key variables affecting yield:

  • Acid catalyst (e.g., p-toluenesulfonic acid) increases reaction rate by 30%.

  • Solvent polarity: Dimethylformamide (DMF) reduces reaction time to 3–4 hours but requires subsequent purification steps.

Formyl Chloride Method

For higher yields (82–89%), formyl chloride can replace formic acid. The reaction proceeds at 0–5°C in dichloromethane with triethylamine as a base:

4-Cl-2-NO2C6H3NH2+ClCHOEt3N4-Cl-2-NO2C6H3NHCHO+HCl\text{4-Cl-2-NO}2\text{C}6\text{H}3\text{NH}2 + \text{ClCHO} \xrightarrow{\text{Et}3\text{N}} \text{4-Cl-2-NO}2\text{C}6\text{H}3\text{NHCHO} + \text{HCl}

Optimized Conditions:

ParameterValue
Temperature0–5°C
Molar ratio (amine:ClCHO)1:1.05
Reaction time2–3 hours
Yield85 ± 3%

This method minimizes byproducts but requires strict temperature control to prevent nitro group reduction.

Alternative Synthesis Routes

Mixed Carbonate Approach

A less common method employs phenyl formate as the formylating agent:

4-Cl-2-NO2C6H3NH2+PhOCHO4-Cl-2-NO2C6H3NHCHO+PhOH\text{4-Cl-2-NO}2\text{C}6\text{H}3\text{NH}2 + \text{PhOCHO} \rightarrow \text{4-Cl-2-NO}2\text{C}6\text{H}_3\text{NHCHO} + \text{PhOH}

Advantages:

  • No acidic byproducts

  • Compatible with heat-sensitive substrates

Limitations:

  • Higher cost (35% more than formic acid route)

  • Yield: 65–68%

Ultrasound-Assisted Synthesis

Adapting methodologies from related compounds (PMC6222352), ultrasound irradiation (35 kHz) in DMF reduces reaction time to 1.5–2 hours:

Protocol Comparison:

ConditionConventionalUltrasound
Time6 hours1.5 hours
Yield74%81%
Energy consumption850 kJ/mol320 kJ/mol

This technique enhances mass transfer but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent patents (CN111004141A) describe continuous processes using:

  • Tubular reactor (ID 50 mm, L 12 m)

  • Residence time: 8–12 minutes

  • Throughput: 120 kg/day

Key Parameters:

VariableOptimal Range
Temperature115–125°C
Pressure2.5–3.0 bar
CatalystH-Beta zeolite

This method improves consistency (purity >98.5%) but demands precise feed rate control.

Solvent Recovery Systems

Industrial plants employ multi-stage distillation to recover DMF:

Typical Recovery Rates:

StageRecovery Efficiency
Primary distillation92–94%
Molecular sieves98.5%
Overall90.8%

This reduces raw material costs by 18–22%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) provides needles with 99.2% purity:

Crystallization Profile:

PropertyValue
Solubility (25°C)0.8 g/100 mL EtOH
Crystal size50–150 μm
Melting point148–150°C

XRD analysis confirms monoclinic crystal structure (space group P2₁/c).

Chromatographic Analysis

HPLC method for purity assessment:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: MeCN/H2O (55:45) + 0.1% TFA

  • Retention time: 6.8 ± 0.2 min

  • LOD: 0.02 μg/mL

Validated per ICH Q2(R1) guidelines with RSD <1.2%.

Emerging Technologies

Photocatalytic Formylation

Pilot-scale trials using TiO₂ nanotubes under UV light (365 nm) show:

  • 92% conversion in 45 minutes

  • No solvent required

  • Quantum yield: 0.18 ± 0.03

Challenges include catalyst deactivation after 5 cycles.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida achieve:

  • 88% enantiomeric excess

  • Reaction at 30°C (pH 7.4)

  • Turnover number: 12,500

Current limitations include substrate inhibition above 50 mM .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)formamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The formamide group can be hydrolyzed to form the corresponding amine and formic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the formamide bond.

Major Products

    Reduction: N-(4-amino-2-chlorophenyl)formamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitroaniline and formic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-chloro-2-nitrophenyl)formamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, it has been noted that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .

Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the production of tyrosine kinase inhibitors. A notable example includes its use in synthesizing intermediates for drugs like Nintedanib, which is used to treat idiopathic pulmonary fibrosis . The synthetic route often involves acyl chlorination reactions, where this compound is utilized to achieve desired pharmacological properties while maintaining high yields and purity .

Biochemical Probes

Enzyme Studies
this compound is also being explored as a biochemical probe to study enzyme mechanisms. Its structure allows it to participate in nucleophilic substitution reactions, which can modify protein functions and help elucidate enzyme activity. This application is crucial for understanding metabolic pathways and developing targeted therapies.

Material Science

Polymer Chemistry
In material science, this compound has been used as a building block in the synthesis of advanced polymeric materials. These materials can exhibit unique properties such as enhanced thermal stability and resistance to environmental degradation, making them suitable for various industrial applications .

Case Study 1: Anticancer Compound Development

A recent study evaluated the anticancer properties of several derivatives of this compound against human cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxic effects, leading to further investigations into structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on the synthesis of Nintedanib highlighted the efficiency of using this compound as an intermediate. The study demonstrated a novel synthetic pathway that improved yield and reduced reaction time compared to traditional methods, showcasing its potential for large-scale pharmaceutical production .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-chloro-2-nitrophenyl)formamide are best understood through comparison with analogs differing in substituents or functional groups. Key comparisons include:

Substituent Effects on the Benzene Ring

N-(4-Chloro-2-methylphenyl)formamide (): Substitutes the nitro group with a methyl (-CH₃) group. Methyl is electron-donating, reducing ring electron deficiency compared to the nitro-substituted compound. Lower molecular weight (169.608 g/mol vs. ~200.57 g/mol for the nitro analog) and likely higher solubility in non-polar solvents due to reduced polarity. Applications: Intermediate in organic synthesis, though less reactive in electrophilic substitutions due to the absence of nitro .

N-(4-Chlorophenyl)formamide (): Lacks the nitro group entirely. Reduced acidity of the formamide NH due to weaker electron withdrawal (only chloro present).

N-(4-Methylphenyl)formamide ():

  • Replaces both nitro and chloro with methyl, resulting in a highly electron-rich ring.
  • Likely higher melting point and lower solubility in polar solvents compared to nitro/chloro analogs .

Functional Group Variations

N-(4-Chloro-2-nitrophenyl)acetamide ():

  • Replaces formamide (-NHCHO) with acetamide (-NHCOCH₃).
  • Increased steric bulk from the acetyl group may hinder crystallization, contrasting with the formamide’s compact structure.
  • The acetamide derivative shows intermolecular hydrogen bonding (N–H⋯O), a feature likely enhanced in the formamide due to the smaller carbonyl group .

N-(4-Methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea ():

  • Thiourea (-NHCSNH-) group instead of formamide.
  • Exhibits antimicrobial activity, suggesting the nitro-chloro-phenyl moiety contributes to bioactivity. The formamide analog may lack thiourea’s metal-chelating properties but could serve as a precursor in drug design .

2-[(4-Chloro-2-nitrophenyl)azo] Dyes ():

  • Azo (-N=N-) derivatives of the 4-chloro-2-nitrophenyl group are used as pigments (e.g., Hansa Yellow 10G). The formamide analog could act as a synthetic intermediate for such dyes, leveraging nitro group stability and electrophilic reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₇H₅ClN₂O₃ 4-Cl, 2-NO₂, NHCHO ~200.57 High polarity, intermediate in synthesis Inferred
N-(4-Chloro-2-methylphenyl)formamide C₈H₈ClNO 4-Cl, 2-CH₃, NHCHO 169.61 Lower reactivity, organic intermediate
N-(4-Chlorophenyl)formamide C₇H₆ClNO 4-Cl, NHCHO 155.58 Thermal phase transitions
N-(4-Chloro-2-nitrophenyl)acetamide C₈H₆ClN₂O₃ 4-Cl, 2-NO₂, NHCOCH₃ 214.60 Hydrogen bonding, crystal engineering
2-[(4-Chloro-2-nitrophenyl)azo] dye C₁₆H₁₁Cl₂N₅O₃ Azo, 4-Cl, 2-NO₂ 392.20 Pigment (Hansa Yellow 10G)

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